molecular formula C10H20N2O B5292349 3-methyl-N-propyl-1-piperidinecarboxamide

3-methyl-N-propyl-1-piperidinecarboxamide

Cat. No. B5292349
M. Wt: 184.28 g/mol
InChI Key: PEVQXFISEMLYJT-UHFFFAOYSA-N
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Description

3-methyl-N-propyl-1-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-methyl-N-propyl-1-piperidinecarboxamide involves the inhibition of dopamine reuptake, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels has been found to be beneficial in the treatment of various neurological disorders.
Biochemical and physiological effects:
3-methyl-N-propyl-1-piperidinecarboxamide has been found to exhibit various biochemical and physiological effects such as increased locomotor activity, improved cognitive function, and decreased anxiety. It has also been found to exhibit neuroprotective effects and has been shown to protect against oxidative stress-induced damage in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-propyl-1-piperidinecarboxamide in lab experiments include its potent dopamine reuptake inhibition and its ability to exhibit neuroprotective effects. However, the limitations of using 3-methyl-N-propyl-1-piperidinecarboxamide in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the research on 3-methyl-N-propyl-1-piperidinecarboxamide. One potential direction is to study its potential therapeutic applications in the treatment of other neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to investigate the long-term effects of 3-methyl-N-propyl-1-piperidinecarboxamide and its potential toxicity. Additionally, further studies are needed to determine the optimal dosage and administration of 3-methyl-N-propyl-1-piperidinecarboxamide for therapeutic use.

Synthesis Methods

The synthesis of 3-methyl-N-propyl-1-piperidinecarboxamide involves the reaction of 3-methyl-4-piperidone with n-propylamine in the presence of a reducing agent. The resulting product is then purified using various chromatographic techniques to obtain the final compound.

Scientific Research Applications

3-methyl-N-propyl-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been found to act as a potent dopamine reuptake inhibitor and also exhibits significant affinity towards serotonin and norepinephrine transporters.

properties

IUPAC Name

3-methyl-N-propylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-6-11-10(13)12-7-4-5-9(2)8-12/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVQXFISEMLYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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